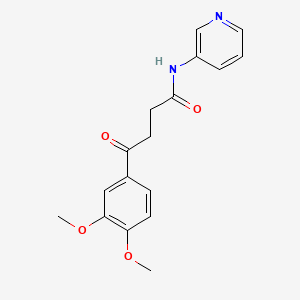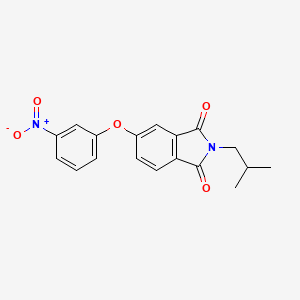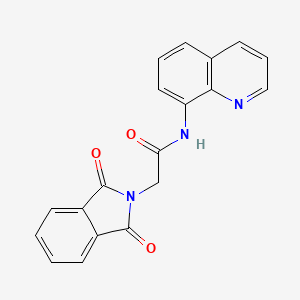
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. In
科学研究应用
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has been extensively studied for its potential therapeutic applications in various diseases. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has been shown to have immunomodulatory effects by regulating the differentiation and function of immune cells.
作用机制
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide exerts its effects by inhibiting the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of inflammation, cell survival, and immune response. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide binds to the DNA-binding domain of NF-κB and prevents its translocation to the nucleus, thereby inhibiting the expression of NF-κB target genes.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has been shown to have a range of biochemical and physiological effects. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide also induces apoptosis in cancer cells and inhibits tumor growth. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide regulates the differentiation and function of immune cells, which play a crucial role in the immune response.
实验室实验的优点和局限性
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has several advantages for lab experiments. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide is a small molecule inhibitor that can be easily synthesized and has high solubility in aqueous solutions. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has also been extensively studied and has a well-established mechanism of action. However, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has some limitations for lab experiments. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has low selectivity for NF-κB and can inhibit the activity of other transcription factors. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has poor stability in biological fluids and can undergo rapid metabolism and clearance.
未来方向
There are several future directions for the study of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide. One potential application of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide can also be used as a potential therapeutic agent for cancer. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide can be used to study the role of NF-κB in various biological processes and diseases. There is also a need for the development of more selective inhibitors of NF-κB that can overcome the limitations of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide.
合成方法
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide involves the reaction of 8-aminoquinoline with phthalic anhydride in the presence of acetic anhydride and sulfuric acid to form an intermediate compound. The intermediate compound is then reacted with N-chlorosuccinimide to form the final product, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide. The synthesis method of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide is relatively simple and can be easily scaled up for large-scale production.
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-16(21-15-9-3-5-12-6-4-10-20-17(12)15)11-22-18(24)13-7-1-2-8-14(13)19(22)25/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDWWCQRILDJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)

![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)
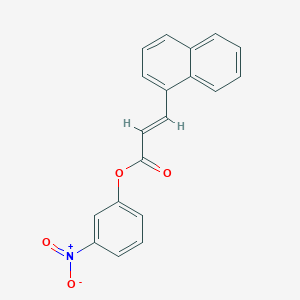
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
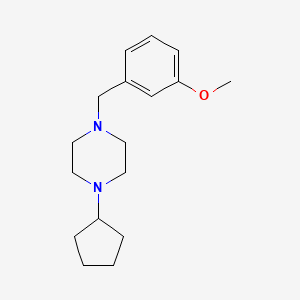
![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)
![1-(2,5-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5830650.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5830670.png)
![ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5830681.png)
